molecular formula C13H13FN4O2S B2675825 5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide CAS No. 2415488-45-6

5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide

Cat. No.: B2675825
CAS No.: 2415488-45-6
M. Wt: 308.33
InChI Key: FSSJIDJRCCUXDN-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a fluorine atom at position 5 and a methyl group at position 4. The carboxamide group at position 2 of the pyridine ring is linked to a 1,3-thiazole moiety, which is further substituted at position 4 with a methylcarbamoylmethyl group.

Properties

IUPAC Name

5-fluoro-4-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S/c1-7-3-10(16-5-9(7)14)12(20)18-13-17-8(6-21-13)4-11(19)15-2/h3,5-6H,4H2,1-2H3,(H,15,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSJIDJRCCUXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=NC(=CS2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H14FN3OS\text{C}_{12}\text{H}_{14}\text{FN}_3\text{OS}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been noted for its potential as an inhibitor of various enzymes and receptors, contributing to its pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to 5-fluoro derivatives exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death .

Enzyme Inhibition

The compound's thiazole moiety is known to interact with enzymes such as kinases and phosphatases. In particular, it has been evaluated for its inhibitory effects on the sodium-hydrogen exchanger (NHE) which plays a critical role in cellular pH regulation and is implicated in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent Effect on Activity
Fluorine at position 5Increases potency against certain cancer cell lines
Methyl group at position 4Enhances lipophilicity and cellular uptake
Thiazole ringContributes to enzyme inhibition properties

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiazole derivatives, it was found that compounds with a similar scaffold to this compound showed IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of this compound against NHEs revealed that it could selectively inhibit NHE1 over NHE2, demonstrating a potential therapeutic window for conditions such as hypertension and heart failure .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate oral bioavailability and a half-life conducive to therapeutic application. However, further studies are necessary to fully characterize these parameters.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural differences and similarities between the target compound and its analogs:

Compound Name Pyridine Substituents Thiazole Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 5-Fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide 5-F, 4-CH₃ 4-[(Methylcarbamoyl)methyl] ~336.34* Fluorine enhances binding affinity; methylcarbamoyl improves solubility .
4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 4-CH₃ (on thiazole) 3-Pyridinyl; N-(4-CF₃-phenyl) ~377.35 Trifluoromethylphenyl increases lipophilicity; 3-pyridinyl alters binding orientation.
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide 5-CH₃ None (direct linkage to thiazol-2-yl) ~235.27 Simpler structure; lacks fluorination and thiazole-sidechain modifications.
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives Varied (e.g., 4-CH₃, 5-COOEt) Variable amines (e.g., alkyl, aryl) ~250–350 Ester groups (e.g., COOEt) improve synthetic versatility but reduce stability.

*Calculated based on formula C₁₃H₁₄FN₅O₂S.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethylphenyl group in ’s compound increases logP (~3.5 estimated), whereas the target compound’s methylcarbamoylmethyl group reduces logP (~2.1 estimated), favoring better aqueous solubility .
  • Metabolic Stability : The 4-methyl group on the pyridine ring in the target compound may hinder oxidative metabolism, a common issue with unsubstituted pyridines like those in ’s analog .
  • Binding Affinity: Fluorinated pyridines (e.g., target compound) often exhibit higher affinity for ATP-binding pockets in kinases compared to non-fluorinated analogs, as seen in kinase inhibitor studies .

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